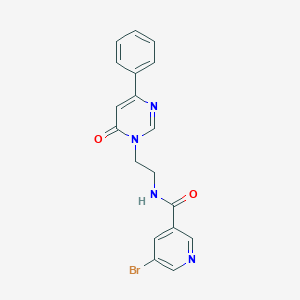

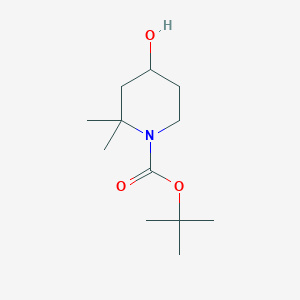

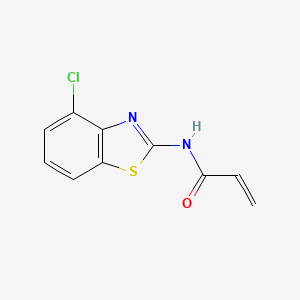

5-(Azepan-1-yl)-3-methyl-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Azepan-1-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. In

Aplicaciones Científicas De Investigación

Synthesis and Spectral Properties

- Synthesis of Heterocyclic Azo Dye Ligands : Research involving the synthesis of thiazolyl azo dye ligands derived from 2-amino-5-methyl thiazole has been conducted, focusing on their spectral properties and potential anticancer activities. These studies have included the preparation of metal complexes with Cu(II), Ag(I), and Au(III), characterized by various spectral analyses. The biological activity of these complexes was tested against bacteria and fungi, with anticancer activity screened against human breast cancer (Al-adilee & Hessoon, 2019).

Biological Activities

Fungicidal and Antiviral Activities : The synthesis and evaluation of 5-methyl-1,2,3-thiadiazoles via Ugi reaction revealed their potential in novel pesticide development. These compounds showed broad-spectrum activity against fungi and exhibited potent antiviral activities, highlighting their relevance in agriculture and pharmacology (Zheng et al., 2010).

Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed and synthesized to explore their biological activities. Some compounds showed high DNA protective ability against oxidative damage and exhibited strong antimicrobial activity against specific pathogens. Notably, certain compounds demonstrated cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy (Gür et al., 2020).

Antidepressant and Anxiolytic Activity : A study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives revealed that some of these compounds have marked antidepressant and anxiolytic properties. This research indicates the potential of thiadiazole derivatives in developing treatments for central nervous system disorders (Clerici et al., 2001).

Antifungal Effects : The antifungal activity of certain 1,3,4-thiadiazole derivatives has been thoroughly investigated, revealing their potential against various pathogenic fungi. These studies have identified mechanisms of action, including disruption of cell wall biogenesis, highlighting their therapeutic potential in treating fungal infections (Chudzik et al., 2019).

Propiedades

IUPAC Name |

5-(azepan-1-yl)-3-methyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-8-10-9(13-11-8)12-6-4-2-3-5-7-12/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSLKSDBWDZRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,10-trimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2654530.png)

![3-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2654534.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654537.png)

![2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2654541.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2654544.png)